molecular formula C28H27FN6O4S2 B2872046 N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 394213-51-5

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2872046
CAS RN: 394213-51-5
M. Wt: 594.68
InChI Key: NBGZMOMKCZBBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C28H27FN6O4S2 and its molecular weight is 594.68. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophoretic Separation Applications

Research has explored the electrophoretic separation of imatinib mesylate and related substances, focusing on optimizing separation conditions and enhancing sensitivity through large-volume sample stacking. This method demonstrates promise for quality control in pharmaceutical compounds, suggesting potential applications for structurally similar compounds in analytical chemistry and quality assurance processes in drug development (Ye et al., 2012).

Antagonist Selectivity for Receptor Targets

Investigations into κ-opioid receptor antagonists have identified compounds with high affinity and selectivity, showcasing their therapeutic potential in treating depression and addiction disorders. This highlights the importance of molecular specificity in drug discovery and the potential for compounds with intricate structures to target specific biological pathways (Grimwood et al., 2011).

Antibacterial and Antituberculosis Activity

Compounds designed for targeting Mycobacterium tuberculosis enzymes have shown promising antibacterial and antituberculosis activities. This suggests that structurally complex compounds can be engineered to inhibit specific bacterial enzymes, offering new avenues for antibacterial drug development (Jeankumar et al., 2013).

Antiviral Activities

Research into benzamide-based 5-aminopyrazoles and their derivatives has demonstrated significant antiviral activities, particularly against the H5N1 influenza virus. This indicates that compounds with specific structural features can be effective in antiviral drug discovery, providing potential strategies for developing treatments against various viral infections (Hebishy et al., 2020).

properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN6O4S2/c29-21-10-12-22(13-11-21)31-26(36)19-40-28-33-32-25(35(28)23-6-2-1-3-7-23)18-30-27(37)20-8-14-24(15-9-20)41(38,39)34-16-4-5-17-34/h1-3,6-15H,4-5,16-19H2,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGZMOMKCZBBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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